Microcystin-LA

Description

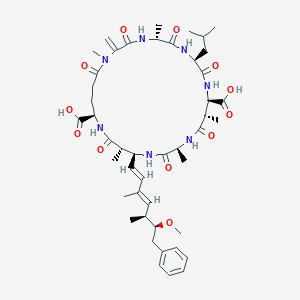

Structure

2D Structure

Properties

IUPAC Name |

(5R,8S,11R,12S,15S,18S,19S,22R)-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,15,19-pentamethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H67N7O12/c1-24(2)21-35-44(60)52-38(46(63)64)28(6)40(56)47-29(7)41(57)49-33(18-17-25(3)22-26(4)36(65-11)23-32-15-13-12-14-16-32)27(5)39(55)50-34(45(61)62)19-20-37(54)53(10)31(9)43(59)48-30(8)42(58)51-35/h12-18,22,24,26-30,33-36,38H,9,19-21,23H2,1-8,10-11H3,(H,47,56)(H,48,59)(H,49,57)(H,50,55)(H,51,58)(H,52,60)(H,61,62)(H,63,64)/b18-17+,25-22+/t26-,27-,28-,29-,30+,33-,34+,35-,36-,38+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIAQQISRBBDJIM-DRSCAGMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)C)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H67N7O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

910.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96180-79-9 | |

| Record name | Microcystin LA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096180799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Microcystin LA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYANOGINOSIN LA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E7C54U3SY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Microcystin-LA Biosynthesis Pathway in Microcystis aeruginosa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microcystins are a class of potent hepatotoxins produced by various cyanobacteria, with Microcystis aeruginosa being a prominent producer of the common and highly toxic variant, Microcystin-LA. These cyclic heptapeptides pose a significant threat to public health and aquatic ecosystems. The biosynthesis of microcystins is a complex process orchestrated by a large multienzyme complex encoded by the mcy gene cluster. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic and enzymatic machinery, quantitative production data, and key experimental protocols for its investigation. This information is intended to serve as a valuable resource for researchers and professionals involved in cyanotoxin research, environmental monitoring, and the development of potential therapeutic interventions.

The Microcystin (B8822318) Synthetase (mcy) Gene Cluster

The genetic blueprint for this compound synthesis in Microcystis aeruginosa is contained within the 55-kb mcy gene cluster.[1] This cluster comprises ten genes, mcyA through mcyJ, which are organized into two bidirectionally transcribed operons.[1] These genes encode a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system, along with tailoring enzymes responsible for modifications and transport of the final toxin.[1][2]

The core of the biosynthetic machinery is composed of large, modular NRPS and PKS enzymes. Each module is responsible for the incorporation and modification of a specific building block in the growing peptide-polyketide chain.[3] The arrangement and substrate specificity of these modules dictate the final structure of the microcystin variant produced.[4]

The Biosynthesis Pathway of this compound

The synthesis of this compound is a multi-step process that begins with the production of the unique C20 amino acid, (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (Adda), a key determinant of microcystin toxicity.[4][5] This is followed by the sequential addition of the other six amino acids in a precise order, culminating in the cyclization of the heptapeptide.

The key enzymatic players and their roles in the biosynthesis of this compound are:

-

McyG: Initiates the process by activating phenylacetate, which serves as the starter unit for the polyketide chain of Adda.[1]

-

McyD: A polyketide synthase that extends the initial polyketide chain.[1]

-

McyE: A hybrid NRPS-PKS enzyme that completes the Adda synthesis and incorporates the D-glutamate residue.[1][5]

-

McyA, McyB, McyC: These are NRPS enzymes responsible for the activation and incorporation of the remaining amino acids: D-alanine, L-leucine, D-aspartate, L-arginine, and N-methyl-dehydroalanine (Mdha).[1][4]

-

McyF: A racemase that converts L-aspartate to D-aspartate.[6]

-

McyJ: An O-methyltransferase that adds a methyl group to the Adda precursor.[1]

-

McyI: A dehydrogenase involved in the synthesis of Mdha from L-serine.[7]

-

McyH: An ABC transporter protein believed to be involved in the export of microcystin across the cell membrane.[1]

-

McyT: A thioesterase that may be involved in the release of the completed peptide chain.[7]

The biosynthesis pathway can be visualized as an assembly line where the growing molecule is passed from one enzymatic domain to the next, with each step catalyzed by a specific module.

Quantitative Data on this compound Production

The production of this compound is influenced by various environmental factors, including nutrient availability and light intensity. The following tables summarize quantitative data from studies investigating these effects.

Table 1: Effect of Nutrient Conditions on mcy Gene Expression and Microcystin Production

| Nutrient Condition | Gene | Fold Change in Expression | Microcystin Concentration | Reference |

| Nitrogen Limitation | mcyD | Increased | Increased intracellularly | [8][9] |

| Phosphorus Limitation | mcyD | Increased | Increased intracellularly | [8][9] |

| Mixed Culture with P. agardhii | mcyE | Downregulated (up to 20-fold) | - | [10] |

Table 2: Effect of Light Intensity on Microcystin Production

| Light Condition | Growth Phase | Microcystin Content (fg cell⁻¹) | Microcystin Production Rate | Reference |

| PAR-limited | Exponential | 34.5 - 81.4 (positively correlated with growth rate) | Positively correlated with PAR | [11] |

| PAR-saturated | Stationary | Not correlated with growth rate | Negatively correlated with PAR | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

Quantification of mcy Gene Expression using RT-qPCR

This protocol describes the use of reverse transcription-quantitative PCR (RT-qPCR) to measure the transcript levels of mcy genes, providing insights into the regulation of microcystin production.

a. RNA Extraction and cDNA Synthesis:

-

Harvest Microcystis aeruginosa cells by centrifugation.

-

Extract total RNA using a suitable kit or method (e.g., TRIzol reagent).

-

Treat the RNA sample with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

b. qPCR Reaction:

-

Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for the target mcy gene (e.g., mcyD), and a reference gene (e.g., 16S rRNA).

-

Primer Example for mcyD :

-

Forward: 5'-GAA TTT GGG GTT AAT TTT TGG G-3'

-

Reverse: 5'-CCT TTA TTT GCT TTT GGC AAT C-3'[12]

-

-

Perform the qPCR reaction in a real-time PCR cycler with the following typical cycling conditions:

-

Initial denaturation: 95°C for 10 min

-

40 cycles of:

-

Denaturation: 95°C for 15 s

-

Annealing/Extension: 60°C for 1 min

-

-

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target gene.

Quantification of this compound using Protein Phosphatase Inhibition Assay (PPIA)

This colorimetric assay is based on the potent inhibition of protein phosphatases (PP1 or PP2A) by microcystins.

a. Sample Preparation:

-

Lyse the Microcystis aeruginosa cells to release intracellular toxins. This can be achieved by freeze-thaw cycles or sonication.

-

Centrifuge the lysate to remove cell debris and collect the supernatant containing the microcystins.

b. Assay Procedure:

-

In a 96-well microplate, add the sample extract, a known concentration of protein phosphatase (e.g., PP1), and a suitable buffer.

-

Incubate to allow the microcystins to bind to and inhibit the enzyme.

-

Add a chromogenic substrate, such as p-nitrophenyl phosphate (B84403) (pNPP).

-

Incubate and then measure the absorbance at a specific wavelength (e.g., 405 nm). The amount of color produced is inversely proportional to the concentration of microcystin in the sample.

-

Create a standard curve using known concentrations of a this compound standard to quantify the toxin concentration in the samples.

Conclusion

The biosynthesis of this compound in Microcystis aeruginosa is a highly regulated and complex process, involving a sophisticated interplay of genes and enzymes. Understanding this pathway at a molecular level is crucial for developing strategies to mitigate the harmful effects of cyanobacterial blooms and for exploring the potential of these biosynthetic pathways in drug discovery. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to delve deeper into the intricacies of microcystin biosynthesis and its regulation. Further research into the kinetic properties of the individual Mcy enzymes and the development of more refined genetic manipulation techniques will undoubtedly pave the way for novel applications and a more comprehensive understanding of these potent toxins.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Structural, biochemical and bioinformatic analyses of nonribosomal peptide synthetase adenylation domains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Item - Title: Influence of Light, Temperature, and Nutrients on Microcystin Concentration During a Winter Cyanobacteria-Dominated Bloom - figshare - Figshare [figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure of the adenylation-peptidyl carrier protein didomain of the Microcystis aeruginosa microcystin synthetase McyG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. www2.iib.uam.es [www2.iib.uam.es]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. mdpi.com [mdpi.com]

- 10. TRDizin [search.trdizin.gov.tr]

- 11. Effects of Light on the Microcystin Content of Microcystis Strain PCC 7806 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Toxicokinetics and Toxicodynamics of Microcystin-LA in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Microcystin-LA's (MC-LA) toxicokinetics and toxicodynamics in rodent models. The information presented is collated from numerous studies and is intended to serve as a detailed resource for researchers and professionals in toxicology and drug development. This document summarizes key quantitative data, outlines common experimental protocols, and visualizes the molecular pathways involved in MC-LA toxicity.

Introduction to this compound

Microcystins are a class of cyclic heptapeptide (B1575542) hepatotoxins produced by various species of cyanobacteria. Among the numerous congeners, Microcystin-LR (MC-LR) is the most common and extensively studied variant.[1][2] However, other variants such as this compound, which contains leucine (B10760876) and alanine (B10760859) in its variable amino acid positions, also exhibit significant toxicity.[3] This guide will focus on the toxicological profile of MC-LA in rodent models, referencing MC-LR data where MC-LA-specific information is limited, given their similar mechanisms of action.[1][2] The primary target organ for microcystin (B8822318) toxicity is the liver, though effects on other organs have been documented.[2][4]

Toxicokinetics of this compound

The toxicokinetics of a compound describe its absorption, distribution, metabolism, and excretion (ADME) by an organism. Understanding the ADME profile of MC-LA is crucial for assessing its potential health risks.

Absorption

Oral ingestion is a primary route of human and animal exposure to microcystins.[1] However, intestinal absorption of these toxins is generally low.[1][2] Following oral administration in rodents, a significant portion of the ingested microcystin remains in the intestinal contents and is eventually eliminated in the feces.[1][5] Studies have indicated that absorption is more significant in the ileum compared to the jejunum.[1][5]

Distribution

Following absorption, microcystins are rapidly distributed, with the liver being the primary site of accumulation.[1][3] This specific targeting is facilitated by organic anion transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3 in humans and their rodent ortholog Oatp1b2, which actively transport microcystins into hepatocytes.[1][6] The importance of this transport system is highlighted by studies showing that Oatp1b2-null mice are resistant to the hepatotoxic effects of MC-LR.[1][6]

Distribution to other organs such as the kidneys, lungs, and intestines occurs to a lesser extent.[1][3] For instance, two hours after intravenous administration of radiolabeled microcystin in rats, the liver contained approximately 19.2% of the dose, while the gut contents and kidneys held 9.4% and 5.3%, respectively.[1]

Metabolism

The primary metabolic pathway for microcystins is conjugation with glutathione (B108866) (GSH), a process catalyzed by glutathione-S-transferases (GSTs).[1][5] This initial conjugation is followed by further enzymatic cleavage to form cysteine (Cys) conjugates.[1][5] These metabolic products, the GSH and Cys conjugates of microcystins, are significantly less toxic than the parent compound.[1][3] For example, the GSH and Cys conjugates of MC-LR were found to be 3 to 10 times less potent in inhibiting protein phosphatases.[1]

Excretion

Excretion of microcystins and their metabolites is relatively slow.[1] Both the parent toxin and its conjugates are eliminated through urine and feces.[1][5] However, studies have shown that only a small percentage of the administered dose is excreted, with less than 10% found in urine and less than 15% in feces.[1][5] A significant portion of the toxin can be retained in the liver for an extended period.[7]

Table 1: Summary of Toxicokinetic Parameters for Microcystins in Rodent Models

| Parameter | Route of Administration | Rodent Model | Key Findings | Reference(s) |

| Absorption | Oral | Mice, Rats | Low intestinal absorption; higher in the ileum than jejunum. | [1][5] |

| Distribution | Intravenous | Wistar Rats | 2 hours post-injection: Liver (6.1%), Kidney (3.7%), Muscle (17.0%), Intestine (0.5%), Lung (0.3%). | [1] |

| Intravenous | Albino Rats | 2 hours post-injection: Liver (19.2%), Gut contents (9.4%), Kidney (5.3%). | [1] | |

| Intraperitoneal | Mice | Rapid and preferential accumulation in the liver. | [1] | |

| Metabolism | In vivo | Mice, Rats | Conjugation with glutathione (GSH) and cysteine (Cys) in the liver. | [1][5] |

| Excretion | Intravenous | Mice | Biexponential plasma elimination with half-lives of 0.8 min (α-phase) and 6.9 min (β-phase). | [7][8] |

| Intravenous | Mice | Over 6 days, 9.2% of the dose excreted in urine and 14.5% in feces. | [7] |

Toxicodynamics of this compound

Toxicodynamics refers to the molecular, biochemical, and physiological effects of toxicants on the body. The primary mechanism of microcystin toxicity is the inhibition of protein phosphatases, which leads to a cascade of downstream effects.

Inhibition of Protein Phosphatases

Microcystins, including MC-LA, are potent inhibitors of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A).[1][9][10] These enzymes are crucial for regulating a vast array of cellular processes by dephosphorylating key proteins.[1] MC-LA covalently binds to the catalytic subunit of these phosphatases, leading to their inactivation.[1] This inhibition disrupts the balance between protein phosphorylation and dephosphorylation, resulting in the hyperphosphorylation of numerous cellular proteins.[1][4]

Disruption of Cytoskeleton

One of the most prominent consequences of protein phosphatase inhibition by microcystins is the disruption of the cytoskeleton.[1][11] The hyperphosphorylation of cytoskeletal proteins, such as cytokeratins 8 and 18, leads to the disassembly of intermediate filaments and microfilaments.[11] This results in a loss of cell morphology, cell-cell adhesion, and structural integrity, ultimately causing hepatocyte rounding and dissociation.[11][12]

Oxidative Stress

Microcystin exposure is strongly associated with the induction of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[1][4] Studies in rodent models have demonstrated that MC-LR administration leads to increased ROS generation, lipid peroxidation (measured as malondialdehyde production), and depletion of cellular glutathione.[1] This oxidative stress contributes to mitochondrial dysfunction, loss of mitochondrial membrane potential, and can trigger apoptosis.[1]

Apoptosis and Necrosis

Depending on the dose and duration of exposure, microcystins can induce various forms of cell death, including apoptosis (programmed cell death) and necrosis.[1][2] The apoptotic process can be initiated through multiple pathways, including the mitochondrial pathway, which is activated by oxidative stress, and the endoplasmic reticulum (ER) stress pathway.[11][13] At higher concentrations, microcystins can cause rapid and widespread necrosis, leading to massive liver hemorrhage, which is a hallmark of acute microcystin poisoning.[12][14]

Signaling Pathways

The inhibition of PP1 and PP2A by microcystins dysregulates several critical signaling pathways. These include the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathways (ERK1/2, JNK, and p38).[1] The hyperphosphorylation and subsequent activation of components within these pathways contribute to the observed toxic effects, including cell death and cytoskeletal disruption.[1]

Table 2: Acute Toxicity (LD50) of Microcystin Congeners in Mice

| Microcystin Congener | Route of Administration | LD50 (µg/kg body weight) | Reference(s) |

| MC-LR | Intraperitoneal (i.p.) | 32.5 - 158 | [15][16] |

| MC-LR | Oral | 3,000 - 10,900 | [15][17] |

| MC-LA | Intraperitoneal (i.p.) | ~50 | [16] |

| MC-RR | Intraperitoneal (i.p.) | 111 - 650 | [15] |

| MC-YR | Intraperitoneal (i.p.) | ~50 | [16] |

Experimental Protocols in Rodent Studies

A variety of experimental designs have been employed to investigate the toxicokinetics and toxicodynamics of microcystins in rodents.

Animal Models

The most commonly used rodent models are mice (e.g., BALB/c, C57BL/6, CD1) and rats (e.g., Wistar, Sprague-Dawley).[13][15][18][19] The choice of species and strain can influence the observed toxicological outcomes.

Dosing and Administration

-

Route of Administration: The route of administration significantly impacts toxicity. Intraperitoneal (i.p.) and intravenous (i.v.) injections are often used to study acute toxicity and systemic effects, as they bypass the low absorption barrier of the gastrointestinal tract.[17][20] Oral gavage is employed to mimic the natural route of exposure through contaminated food or water.[18][21] Inhalation exposure has also been investigated.[17]

-

Dose and Duration: Doses in acute toxicity studies often range from sublethal to lethal levels to determine the LD50 and observe the progression of toxic effects.[15][17] Chronic studies utilize lower, environmentally relevant doses administered over extended periods (weeks to months) to assess the effects of long-term exposure.[18][19]

Sample Collection and Analysis

-

Blood and Tissue Samples: Blood samples are collected to analyze serum biochemical markers of liver damage, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[18] Tissues, particularly the liver, are harvested for histopathological examination, analysis of microcystin concentrations, and molecular assays.[7][18]

-

Analytical Methods: High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are commonly used to quantify microcystin levels in biological samples.[21] Enzyme-linked immunosorbent assays (ELISA) and protein phosphatase inhibition assays (PPIA) are also employed for detection and quantification.[22][23]

-

Molecular and Cellular Assays: Western blotting is used to assess the phosphorylation status of proteins in signaling pathways.[1] Assays for oxidative stress markers (e.g., ROS, MDA, GSH) and apoptosis (e.g., TUNEL staining, caspase activity assays) are frequently performed.[1][13]

Visualizing Molecular Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate key logical and signaling pathways involved in this compound toxicity.

Caption: Overview of this compound toxicokinetics in rodents.

Caption: Core mechanism of this compound toxicodynamics.

Caption: Key signaling pathways dysregulated by this compound.

Conclusion

The toxicokinetics of this compound in rodent models are characterized by low oral absorption, rapid and specific distribution to the liver via OATP transporters, metabolism through glutathione conjugation, and slow excretion. The toxicodynamics are primarily driven by the potent inhibition of protein phosphatases 1 and 2A, leading to protein hyperphosphorylation, cytoskeletal disruption, oxidative stress, and ultimately, apoptosis and necrosis of hepatocytes. The dysregulation of key signaling pathways such as PI3K/Akt and MAPK plays a central role in mediating these toxic effects. This guide provides a foundational understanding for further research into the mechanisms of microcystin toxicity and the development of potential therapeutic interventions.

References

- 1. Microcystin Toxicokinetics, Molecular Toxicology, and Pathophysiology in Preclinical Rodent Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microcystin Toxicokinetics, Molecular Toxicology, and Pathophysiology in Preclinical Rodent Models and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxic mechanisms of microcystins in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microcystin-LR and its health impacts: Chemistry, transmission routes, mechanisms of toxicity and target organs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Mechanisms of Microcystin Toxicity in Animal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tissue distribution, excretion and hepatic biotransformation of microcystin-LR in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Inhibition of protein phosphatases by microcystis and nodularin associated with hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of protein phosphatases by microcystins and nodularin associated with hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of microcystin-LR-induced cytoskeletal disruption in animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Oxidative Stress Mediates Microcystin-LR-Induced Endoplasmic Reticulum Stress and Autophagy in KK-1 Cells and C57BL/6 Mice Ovaries - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The toxicology of microcystin-LR: occurrence, toxicokinetics, toxicodynamics, diagnosis and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The toxicity of microcystin LR in mice following 7 days of inhalation exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 18. clinicalcasereportsint.com [clinicalcasereportsint.com]

- 19. Long-Term, Low-Dose Exposure to Microcystin-LR Does not Cause or Increase the Severity of Liver Disease in Rodents | Annals of Hepatology [elsevier.es]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Use of a colorimetric protein phosphatase inhibition assay and enzyme linked immunosorbent assay for the study of microcystins and nodularins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

The Dawn of a Toxic Discovery: An In-depth Technical Guide to the Discovery and Initial Isolation of Microcystin-LA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal work leading to the discovery and first isolation of Microcystin-LA, a potent hepatotoxin produced by cyanobacteria. The methodologies and findings detailed herein are foundational to the ongoing research into cyanotoxins and their implications for public health and drug development.

Introduction: The Emergence of a Cyanobacterial Threat

Cyanobacterial blooms, or "blue-green algae," have long been associated with incidents of animal and human poisonings. In the late 20th century, scientific efforts intensified to identify the causative agents of this toxicity. Among the various toxins produced by these microorganisms, the microcystins have emerged as a significant threat due to their potent hepatotoxicity. The first of these to be structurally elucidated was this compound, a cyclic heptapeptide (B1575542) isolated from a South African strain of Microcystis aeruginosa (strain WR70/UV-010).[1][2] This breakthrough, published in 1984 by Botes and his colleagues, laid the groundwork for understanding the vast family of microcystins and their mechanisms of action.[1][3]

Physicochemical and Toxicological Properties of this compound

The initial characterization of this compound revealed a cyclic peptide structure with a unique amino acid composition. This structure is central to its stability and biological activity.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound as determined in early studies.

| Property | Value | Reference |

| Molecular Weight | 909.5 g/mol | Botes et al., 1984 |

| Amino Acid Composition | D-Alanine, L-Leucine, D-erythro-β-methylaspartic acid, L-Alanine, Adda*, D-Glutamic acid, N-methyldehydroalanine | Botes et al., 1984 |

| Acute Toxicity (LD50, i.p. mouse) | ~50 µg/kg body weight | Early toxicological studies |

*Adda: (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid

Experimental Protocols for the Initial Isolation and Characterization

The isolation of this compound from cyanobacterial blooms is a multi-step process involving extraction, purification, and characterization. The following protocols are based on the methodologies employed in the foundational research.

Cyanobacterial Culture and Harvesting

-

Culture: Microcystis aeruginosa (strain WR70/UV-010) is cultured in a suitable growth medium under controlled conditions of light and temperature to produce a dense bloom.

-

Harvesting: The cyanobacterial cells are harvested from the culture medium by centrifugation.

-

Lysis: The harvested cell pellets are subjected to repeated freeze-thaw cycles to lyse the cells and release the intracellular toxins.

Extraction of Crude Toxin

-

Solvent Extraction: The lysed cell material is extracted with a 5% acetic acid solution.

-

Centrifugation: The extract is centrifuged to remove cell debris.

-

Supernatant Collection: The supernatant containing the crude toxin extract is carefully collected.

Purification of this compound

-

Adsorption Chromatography: The crude extract is passed through an Amberlite XAD-2 resin column.

-

Elution: The column is washed with water, and the toxins are then eluted with methanol (B129727).

-

Gel Filtration: The methanol eluate is concentrated and subjected to gel filtration chromatography on a Sephadex LH-20 column using methanol as the eluent.

-

High-Performance Liquid Chromatography (HPLC): The final purification is achieved by reversed-phase HPLC on a C18 column. A gradient of acetonitrile (B52724) in ammonium (B1175870) acetate (B1210297) buffer is typically used for elution.

Structural Characterization

-

Amino Acid Analysis: The purified toxin is hydrolyzed, and the constituent amino acids are identified and quantified using an amino acid analyzer.

-

Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) was a key technique used in the initial determination of the molecular weight and amino acid sequence of the cyclic peptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy were employed to elucidate the detailed structure of the amino acid residues, including the novel amino acid Adda.

Visualizing the Methodologies

Experimental Workflow for this compound Isolation

The following diagram illustrates the logical workflow for the isolation and purification of this compound from a cyanobacterial bloom.

Mechanism of Action: Inhibition of Protein Phosphatases

Early investigations into the toxic mechanism of microcystins revealed that they are potent inhibitors of protein phosphatases 1 (PP1) and 2A (PP2A). These enzymes are crucial for the dephosphorylation of a wide range of cellular proteins, and their inhibition leads to a state of hyperphosphorylation, disrupting numerous cellular processes and ultimately leading to hepatocyte necrosis.

Signaling Pathway of Protein Phosphatase Inhibition

The diagram below depicts the inhibitory action of this compound on a protein phosphatase.

Conclusion and Future Directions

The discovery and initial isolation of this compound marked a pivotal moment in cyanotoxin research. The methodologies developed by Botes and his team provided a robust framework for the isolation and characterization of a vast array of microcystin (B8822318) variants. Understanding the structure and mechanism of action of this compound has been instrumental in assessing the health risks posed by cyanobacterial blooms and has opened avenues for the development of detection methods and potential therapeutic interventions. Further research into the biosynthesis of these toxins and their complex interactions with cellular machinery continues to be a priority for scientists and drug development professionals.

References

An In-depth Technical Guide to the Mechanism of Action of Microcystin-LA on Protein Phosphatases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microcystins are a class of cyclic heptapeptide (B1575542) toxins produced by cyanobacteria, with Microcystin-LA (MC-LA) being a prominent and highly toxic variant.[1][2] These toxins are potent and specific inhibitors of serine/threonine protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[3][4][5] The inhibition of these crucial enzymes disrupts the cellular balance of protein phosphorylation and dephosphorylation, leading to a cascade of events culminating in cytotoxicity and potential tumor promotion.[3][6][7] This guide provides a detailed examination of the molecular mechanism by which this compound exerts its inhibitory effects on protein phosphatases, supported by quantitative data, experimental protocols, and visual diagrams of the involved pathways.

Mechanism of Inhibition: A Two-Step Interaction

The interaction between this compound and protein phosphatases is a sophisticated, two-step process that ultimately leads to the irreversible inactivation of the enzyme.[3][8][9]

-

Initial Non-Covalent Binding: The first step involves a rapid, reversible binding of the this compound molecule to the catalytic subunit of the protein phosphatase.[9] This initial interaction is primarily driven by the hydrophobic side chain of the unique Adda amino acid residue (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) present in all microcystin (B8822318) variants.[3][8][10] The Adda residue inserts into a hydrophobic groove near the active site of the phosphatase.[3][11]

-

Covalent Adduct Formation: Following the initial binding, a slower, irreversible covalent bond is formed.[3][8] This occurs between the electrophilic carbon of the α,β-unsaturated carbonyl group of the N-methyldehydroalanine (Mdha) residue of this compound and the sulfhydryl group of a specific cysteine residue within the catalytic domain of the phosphatase (e.g., Cys-273 in PP1).[3][12] This Michael-type addition results in a stable, covalent adduct, effectively locking the toxin in place and occluding the active site.[11][12] While the initial non-covalent binding is sufficient for inhibition, the subsequent covalent linkage renders the inhibition irreversible.[12][13][14]

Quantitative Data: Inhibitory Potency of Microcystins

The inhibitory potency of various microcystin congeners on protein phosphatases can be quantified by determining their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). The table below summarizes the inhibitory effects of this compound and other common variants on PP1 and PP2A.

| Microcystin Variant | Target Phosphatase | IC50 / Ki Value (nM) | Reference |

| Microcystin-LR | PP1 | 1.7 | [5] |

| Microcystin-LR | PP2A | < 0.1 (Ki) | [4] |

| Microcystin-LR | PP2A | 0.04 (IC50) | [5] |

| Microcystin-YR | PP2A | 9.0 (IC50) | [15] |

| Microcystin-RR | PP2A | 175 (IC50) | [15] |

| Nodularin (B43191) | PP2A | 1.8 (IC50) | [15] |

Note: Data from different studies may vary based on experimental conditions. PP2A is generally more sensitive to microcystin inhibition than PP1.[5] The toxicity of various congeners can vary by two orders of magnitude, with MC-LR and MC-LA noted as the most toxic.[2]

Experimental Protocols

Protein Phosphatase Inhibition Assay (Colorimetric)

This protocol describes a common method to quantify the inhibitory effect of this compound on protein phosphatase activity using a colorimetric substrate, p-nitrophenyl phosphate (B84403) (pNPP).[10][16][17]

Materials:

-

Purified Protein Phosphatase 1 (PP1) or 2A (PP2A)

-

This compound standard solutions of varying concentrations

-

Assay Buffer: 40mM Tris-HCl, 20 mM KCl, 30 mM MgCl2, 2 mM MnCl2, pH 8.0[17]

-

Substrate Solution: p-nitrophenyl phosphate (pNPP) in assay buffer[17]

-

Stop Solution: 5 N NaOH[16]

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

In a 96-well plate, add 50 µL of diluted protein phosphatase to each well.

-

Add 100 µL of either the assay buffer (for control) or the this compound standard solution of a specific concentration to the wells.

-

Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.[17]

-

Initiate the phosphatase reaction by adding 50 µL of the pNPP substrate solution to each well.

-

Allow the reaction to proceed for 10-45 minutes at room temperature.[16]

-

Stop the reaction by adding 20 µL of 5 N NaOH to each well.[16]

-

Measure the absorbance of the product (p-nitrophenol) at a wavelength of 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value.

Detection of Microcystin-Protein Phosphatase Adducts by Immunoblotting

This method is used to detect the covalent adducts formed between this compound and protein phosphatases in vitro or in vivo.[18]

Materials:

-

Protein samples (e.g., cell lysates, purified PP1/PP2A incubated with MC-LA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer and Western blot transfer system

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: Anti-microcystin-LR monoclonal antibody[18]

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate the protein samples by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-microcystin-LR antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the bands corresponding to the MC-PP adducts using an imaging system. The detection limit for the covalent binding of MC-LR with recombinant PP1 can be as low as 0.1 ng per assay.[18]

Visualizations: Pathways and Workflows

Mechanism of Inhibition

Caption: Two-step inhibition of protein phosphatases by this compound.

Experimental Workflow: Protein Phosphatase Inhibition Assay

Caption: Workflow for a colorimetric protein phosphatase inhibition assay.

Cellular Signaling Pathway of this compound Toxicity

Caption: Cellular consequences of protein phosphatase inhibition by MC-LA.

Conclusion

The mechanism of action of this compound on protein phosphatases is a highly specific and potent process, characterized by a two-step inhibition involving both reversible and irreversible interactions. This potent inhibition of PP1 and PP2A leads to a state of hyperphosphorylation within the cell, disrupting critical cellular processes including cytoskeletal integrity, cell cycle control, and apoptosis.[3][19] Understanding this detailed mechanism is paramount for assessing the toxicological risks posed by cyanobacterial blooms and for the development of potential therapeutic agents that target protein phosphatases in various disease states. The experimental protocols provided herein serve as a foundation for researchers to further investigate these interactions and their downstream consequences.

References

- 1. mdpi.com [mdpi.com]

- 2. Permanganate Oxidation of this compound: Kinetics, Quantification, and Implications for Effective Drinking Water Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms of Microcystin Toxicity in Animal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyanobacterial microcystin-LR is a potent and specific inhibitor of protein phosphatases 1 and 2A from both mammals and higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of microcystin-LR on protein phosphatase 2A and its function in human amniotic epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of protein phosphatases by microcystins and nodularin associated with hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of protein phosphatases by microcystis and nodularin associated with hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism for the Potential Inhibition Effect of Microcystin-LR Disinfectant By-Products on Protein Phosphatase 2A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation Efficacy and Mechanism of the Toxicity of Microcystin-LR Targeting Protein Phosphatase 1 via the Biodegradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Use of a colorimetric protein phosphatase inhibition assay and enzyme linked immunosorbent assay for the study of microcystins and nodularins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural Basis for Protein Phosphatase 1 Regulation and Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Computational study of the covalent bonding of microcystins to cysteine residues--a reaction involved in the inhibition of the PPP family of protein phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Method for detecting classes of microcystins by combination of protein phosphatase inhibition assay and ELISA: comparison with LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 18. Monitoring of microcystin-protein phosphatase adduct formation with immunochemical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Microcystin-LR, a protein phosphatase inhibitor, induces alterations in mitotic chromatin and microtubule organization leading to the formation of micronuclei in Vicia faba - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Troubled Waters: An In-depth Technical Guide to the Environmental Fate and Transport of Microcystin-LA in Freshwater Ecosystems

For Researchers, Scientists, and Drug Development Professionals

Microcystin-LA (MC-LA), a potent hepatotoxin produced by cyanobacteria, poses a significant threat to freshwater ecosystems and public health. Understanding its environmental persistence, degradation pathways, and movement through aquatic systems is paramount for risk assessment and the development of effective mitigation strategies. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and transport of this compound, with a focus on quantitative data, experimental protocols, and key environmental processes.

Physicochemical Properties and Environmental Distribution

This compound is a cyclic heptapeptide (B1575542) containing the variable amino acids Leucine (L) and Alanine (A). Its structure contributes to its relative stability in the aquatic environment.[1] During cyanobacterial blooms, the majority of MC-LA is contained within the cells (particulate phase).[2] Upon cell lysis and death, it is released into the water column, becoming part of the dissolved phase.[2]

Abiotic Degradation of this compound

Abiotic processes, primarily photodegradation and oxidation, contribute to the breakdown of MC-LA in freshwater ecosystems.

Photodegradation: Sunlight, particularly UV radiation, can degrade microcystins. However, the cyclic structure of MC-LA imparts a degree of resistance. The half-life of microcystins under natural sunlight can be on the order of days to weeks, and is influenced by water clarity, depth, and the presence of photosensitizing substances.[3][4]

Oxidation: Chemical oxidants can effectively degrade MC-LA. For instance, permanganate (B83412) oxidation of MC-LA has been studied, with a determined second-order rate constant.

Table 1: Abiotic Degradation Data for this compound

| Degradation Process | Parameter | Value | Conditions | Reference |

| Permanganate Oxidation | Second-order rate constant (k) | 118 ± 9 M⁻¹s⁻¹ | pH 6-9 | [5] |

Biotic Degradation of this compound

Microbial biodegradation is considered the primary mechanism for the removal of microcystins from freshwater environments.[6] A diverse range of bacteria capable of degrading microcystins have been identified.[6]

The mlr Gene Cluster: A Key to Biodegradation

The most well-characterized pathway for microcystin (B8822318) degradation involves a series of enzymes encoded by the mlr gene cluster.[6][7][8][9] Although extensively studied for MC-LR, this pathway is believed to be responsible for the breakdown of other microcystin variants, including MC-LA.

The degradation is initiated by the enzyme MlrA (microcystinase), which linearizes the cyclic structure, significantly reducing its toxicity.[10][11] Subsequent enzymes, MlrB and MlrC, further break down the linearized microcystin into smaller, non-toxic peptides.[9][10]

Factors Influencing Biodegradation

The rate of MC-LA biodegradation is influenced by several environmental factors, including temperature, pH, and the composition of the microbial community.[12][13]

Table 2: Half-life of Particulate and Dissolved this compound in a Freshwater Lake

| Phase | Half-life (days) | Conditions | Reference |

| Particulate MC-LA | ~7 (in situ) | Small, shallow, closed-basin lake | [11] |

| Particulate MC-LA | 24 - 55 (in vitro) | Decreased light and temperature | [11] |

| Dissolved MC-LA | Longer than particulate | In situ and in vitro | [11] |

Transport and Partitioning in Freshwater Ecosystems

The movement and distribution of MC-LA in aquatic environments are governed by its partitioning between the water column, sediment, and biota.

Adsorption to Sediment and Suspended Particles

Dissolved MC-LA can adsorb to suspended particulate matter and bottom sediments.[14][15][16] This process is influenced by the organic matter content and texture of the sediment.[15][17] Clay and silt fractions, with their larger surface areas, tend to have a higher adsorption capacity for microcystins.[14] Adsorption to sediment can act as a sink for MC-LA, but also as a potential source through resuspension.[14][16]

Bioaccumulation in Aquatic Organisms

MC-LA can accumulate in aquatic organisms, including fish and invertebrates, through the ingestion of toxic cyanobacteria or uptake of dissolved toxins from the water.[18][19][20] The liver is a primary site of accumulation for this hepatotoxin.[19][20] The extent of bioaccumulation can vary significantly between species and is influenced by their feeding habits and metabolic capabilities.

Table 3: Bioaccumulation of this compound in Freshwater Fish

| Species | Tissue | Concentration (µg/kg wet weight) | Location | Reference |

| Various Fish Species | Liver | 2.5 - 12 | Nine Washington lakes, USA | [19][20] |

| Tilapia | Liver | 0.8 ± 0.5 | Brazilian hydroelectric reservoirs | |

| Odontesthes bonariensis | Liver & Muscle | Detected | Shallow lake in Argentina |

Experimental Protocols

Accurate assessment of MC-LA's environmental fate requires robust experimental and analytical methodologies.

Sample Collection and Preparation

-

Water Samples: Collect water samples in amber glass bottles to minimize photodegradation. For analysis of dissolved MC-LA, filter the water sample through a glass fiber filter (e.g., 0.7 µm) immediately after collection. For total MC-LA (particulate + dissolved), an unfiltered sample is used and subjected to cell lysis (e.g., three freeze-thaw cycles) to release intracellular toxins.[1]

-

Sediment Samples: Collect surficial sediment samples using a core or grab sampler. Store samples frozen until analysis.

-

Biota Samples: Collect organisms and dissect the tissues of interest (e.g., liver, muscle). Store tissues frozen until extraction.

Extraction of this compound

-

Water: Solid-phase extraction (SPE) is a common method for concentrating MC-LA from water samples. C18 cartridges are frequently used for this purpose.[1][21]

-

Sediment and Tissue: Extraction from solid matrices typically involves homogenization followed by extraction with a suitable solvent, often a methanol-water mixture.[16]

Analytical Quantification: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of MC-LA.[21][22][23]

-

Chromatographic Separation: A C18 reversed-phase column is typically used for separation.

-

Mass Spectrometric Detection: Detection is performed using multiple reaction monitoring (MRM) for high selectivity and sensitivity.

Conclusions and Future Research Directions

This compound is a persistent and toxic cyanotoxin in freshwater ecosystems. Its environmental fate is a complex interplay of abiotic and biotic degradation, partitioning between water, sediment, and biota. While significant progress has been made in understanding these processes, several knowledge gaps remain:

-

Quantitative Data for MC-LA: There is a need for more studies focusing specifically on the degradation kinetics, adsorption coefficients, and bioaccumulation factors of MC-LA to build more robust predictive models.

-

Biodegradation Pathways: While the mlr pathway is a key mechanism, further research is needed to identify other potential degradation pathways and the specific enzymes involved in the breakdown of MC-LA.

-

Toxicity of Degradation Products: The toxicity of the intermediate products of MC-LA degradation requires further investigation to fully assess the effectiveness of remediation strategies.

A deeper understanding of the environmental dynamics of this compound is crucial for safeguarding our freshwater resources and protecting public health. Continued research in these key areas will be instrumental in developing effective management practices for cyanobacterial harmful algal blooms.

References

- 1. epa.gov [epa.gov]

- 2. mdpi.com [mdpi.com]

- 3. pjoes.com [pjoes.com]

- 4. The Fate of Microcystins in the Environment and Challenges for Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of microcystin production and biodegradation rates in the western basin of Lake Erie - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insight Into the Molecular Mechanisms for Microcystin Biodegradation in Lake Erie and Lake Taihu - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Further Understanding of Degradation Pathways of Microcystin-LR by an Indigenous Sphingopyxis sp. in Environmentally Relevant Pollution Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive Insight into Microcystin-Degrading Mechanism of Sphingopyxis sp. m6 Based on Mlr Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Characterization and Mechanism of Linearized-Microcystinase Involved in Bacterial Degradation of Microcystins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Persistence of Microcystin in Three Agricultural Ponds in Georgia, USA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Environmental factors influencing the quantitative distribution of microcystin and common potentially toxigenic cyanobacteria in U.S. lakes and reservoirs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Adsorption characteristics of multiple microcystins and cylindrospermopsin on sediment: Implications for toxin monitoring and drinking water treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. cienve.org.tw [cienve.org.tw]

- 17. Mechanisms and factors affecting sorption of microcystins onto natural sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bioaccumulation of microcystins by fish associated with a persistent cyanobacterial bloom in Lago de Patzcuaro (Michoacan, Mexico) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cyanotoxin bioaccumulation in freshwater fish, Washington State, USA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. agilent.com [agilent.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

Natural degradation pathways of Microcystin-LA in aquatic environments.

An In-depth Technical Guide on the Natural Degradation Pathways of Microcystin-LA in Aquatic Environments

Introduction

Microcystins, a group of cyclic heptapeptide (B1575542) hepatotoxins produced by cyanobacteria, pose a significant threat to water quality and public health worldwide. Among the numerous congeners, this compound (MC-LA) is one of the most common and toxic variants found in freshwater ecosystems.[1] Understanding the natural degradation pathways of MC-LA is crucial for assessing its environmental fate and developing effective remediation strategies. This technical guide provides a comprehensive overview of the primary mechanisms governing the natural degradation of this compound in aquatic environments, with a focus on biodegradation, photodegradation, and abiotic chemical transformations.

Biodegradation: The Primary Pathway

Microbial degradation is considered the most significant and effective natural process for the removal and detoxification of microcystins from aquatic environments.[2][3] A diverse range of bacteria, primarily from the phylum Proteobacteria, have been identified as capable of degrading microcystins, often utilizing the toxin as a carbon and nitrogen source.[4][5]

The mlr Gene Cluster: A Well-Characterized Pathway

The most extensively studied and well-characterized pathway for microcystin (B8822318) degradation is encoded by the mlr gene cluster.[2][5] This enzymatic cascade effectively detoxifies the microcystin molecule through a series of hydrolytic steps. While much of the foundational research has been conducted on Microcystin-LR, the mechanisms are considered applicable to other variants like MC-LA due to structural similarities.

The key enzymes encoded by the mlr gene cluster and their functions are:

-

MlrA (Microcystinase): This metalloprotease initiates the degradation process by linearizing the cyclic microcystin structure.[2][6] It cleaves the peptide bond between the Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) and Arginine (Arg) residues in MC-LR, or the corresponding amino acid in other variants like Leucine in MC-LA.[7][8] This initial ring-opening step is critical as it dramatically reduces the toxicity of the molecule.[7][8]

-

MlrB: A serine protease that further degrades the linearized microcystin.[2][6] It hydrolyzes the peptide bond between Alanine (Ala) and Leucine (Leu) in the linearized MC-LR, resulting in a smaller tetrapeptide.[6]

-

MlrC: This metalloprotease acts on the tetrapeptide intermediate, cleaving the bond between the Adda and Glutamic acid (Glu) residues.[2][6]

-

MlrD: Believed to be a transporter protein that facilitates the uptake of microcystins and their degradation products into the bacterial cell.[9]

The degradation of MC-LR via the mlr pathway results in intermediate products, such as linearized MC-LR and a tetrapeptide (NH2-Adda-Glu-Mdha-Ala-OH), which are significantly less toxic than the parent compound.[1][7]

Factors Influencing Biodegradation Rates

The efficiency of microbial degradation of microcystins is influenced by several environmental factors.

| Factor | Optimal Range/Effect | References |

| Temperature | Optimal degradation rates are typically observed between 30-40°C. Lower or higher temperatures can significantly slow down the process. | [4],[9] |

| pH | Neutral to slightly alkaline conditions (pH 7-9) generally favor rapid biodegradation. Degradation is slower in acidic conditions (pH 3-5). | [4],[10] |

| Nutrient Availability | The presence of other dissolved organic nutrients can sometimes slow down microcystin degradation, as bacteria may preferentially utilize more easily accessible carbon sources. | [4] |

| Bacterial Community | The presence and abundance of specific microcystin-degrading bacteria are fundamental. Not all aquatic microbial communities possess the genetic capability for efficient degradation. | [5],[11] |

Photodegradation

Photodegradation, or photolysis, is the breakdown of molecules by light. Microcystins are susceptible to degradation by ultraviolet (UV) radiation, particularly in the presence of photosensitizers.

Direct and Indirect Photolysis

Direct photolysis by sunlight alone is a relatively slow process for the stable cyclic structure of microcystins.[11][12] However, the process is significantly enhanced by indirect photolysis, which involves photosensitizers like humic acids or pigments that absorb light energy and transfer it to the microcystin molecule, leading to its breakdown.[11] The primary sites of photodegradation are the conjugated diene in the Adda side chain and the double bond in the Mdha residue.[11]

Photocatalysis

The rate of photodegradation can be dramatically increased by photocatalysts, such as titanium dioxide (TiO₂).[13][14] When TiO₂ is irradiated with UV light, it generates highly reactive oxygen species (ROS) that can rapidly oxidize and degrade microcystin molecules.[14] Studies have shown that photocatalytic degradation follows first-order reaction kinetics, with half-lives of less than 5 minutes in laboratory settings.[13]

Abiotic Chemical Degradation

While biodegradation and photodegradation are the primary natural pathways, some abiotic chemical factors can contribute to the breakdown of microcystins, although often under conditions not typically found in the natural environment.

-

pH: Microcystins are generally stable over a wide pH range. However, at extreme pH values (e.g., pH 1 or pH 10), the rate of hydrolysis increases, with a half-life of about three weeks at pH 1.[12]

-

Oxidation: Strong chemical oxidants can degrade microcystins. While not a primary natural pathway, understanding these reactions is crucial for water treatment. Oxidants like chlorine and potassium permanganate (B83412) can effectively break down the toxin.[15]

Experimental Protocols

Studying the degradation of this compound involves specific laboratory and field methodologies. Below is a generalized protocol based on common practices cited in the literature.

Sample Collection and Preparation

-

Water Collection: Collect water samples from the study site (e.g., lake, reservoir) in amber glass bottles to prevent photodegradation during transport.[16]

-

Microcystin Spiking: For controlled experiments, filter-sterilize the natural water to remove indigenous bacteria (abiotic control) or use unfiltered water (biotic treatment). Spike the water with a known concentration of purified MC-LA or a standard like MC-LR.[5]

Biodegradation Experiment Setup

-

Incubation: Dispense the spiked water into replicate flasks for both biotic and abiotic (sterilized) treatments.[16]

-

Environmental Conditions: Incubate the flasks under controlled conditions that mimic the natural environment (e.g., temperature, light/dark cycle).

-

Sampling: Collect subsamples from each flask at regular time intervals (e.g., 0, 6, 12, 24, 48 hours) to measure the microcystin concentration.[5]

Analytical Quantification

-

Sample Preparation: Filter the collected subsamples to separate dissolved microcystins from bacterial cells.

-

Quantification: Analyze the concentration of MC-LA in the filtrate using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5][16] These methods allow for accurate quantification of the parent toxin and identification of its degradation products.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Insight Into the Molecular Mechanisms for Microcystin Biodegradation in Lake Erie and Lake Taihu [frontiersin.org]

- 3. New Research Raises Questions About How, Where Cyanobacterial Toxins Degrade - NCCOS - National Centers for Coastal Ocean Science [coastalscience.noaa.gov]

- 4. mdpi.com [mdpi.com]

- 5. Investigating the microbial dynamics of microcystin-LR degradation in Lake Erie sand - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insight Into the Molecular Mechanisms for Microcystin Biodegradation in Lake Erie and Lake Taihu - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic pathway for the bacterial degradation of the cyanobacterial cyclic peptide toxin microcystin LR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Further Understanding of Degradation Pathways of Microcystin-LR by an Indigenous Sphingopyxis sp. in Environmentally Relevant Pollution Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Fate of Microcystins in the Environment and Challenges for Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pjoes.com [pjoes.com]

- 13. Photocatalytic degradation of cyanobacterial microcystin toxins in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Degradation of cyanotoxins (microcystin) in drinking water using photoelectrooxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Quantification of microcystin production and biodegradation rates in the western basin of Lake Erie - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Microcystin-LA in Cyanobacterial Bloom Ecology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanobacterial blooms, a global environmental concern, are often dominated by species producing a variety of toxins, among which microcystins are the most prevalent. This technical guide provides an in-depth examination of the ecological role of Microcystin-LA (MC-LA), a significant and highly toxic variant. We delve into its biosynthesis, the complex interplay of environmental factors regulating its production, and its multifaceted functions within aquatic ecosystems. This document summarizes key quantitative data, outlines detailed experimental protocols for its study, and presents visual representations of critical pathways and workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction: The Ecological Significance of this compound

This compound, a cyclic heptapeptide (B1575542) hepatotoxin, is a secondary metabolite produced by several cyanobacterial genera, most notably Microcystis.[1] Like its more commonly studied counterpart, Microcystin-LR, MC-LA poses a significant threat to aquatic and terrestrial life, including humans, primarily through the inhibition of protein phosphatases 1 and 2A.[2][3] Beyond its toxicity, MC-LA plays a crucial role in the ecological success of the producing cyanobacteria, influencing inter- and intra-specific competition, predator-prey interactions, and the overall structure of aquatic food webs.[4][5] Understanding the ecological functions of MC-LA is paramount for predicting and managing harmful algal blooms and for exploring its potential in pharmacological applications.

Biosynthesis and Regulation of this compound

The production of this compound is governed by a large non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) gene cluster, denoted as mcy.[6][7] The synthesis is a complex, energy-intensive process influenced by a multitude of environmental cues.

The mcy Gene Cluster

The mcy gene cluster contains the genetic blueprint for the enzymatic machinery required for microcystin (B8822318) synthesis.[7][8] The modular nature of the NRPS and PKS enzymes allows for the incorporation of different amino acids at variable positions, leading to the production of over 250 microcystin variants.[1] In the case of MC-LA, the variable amino acid positions are occupied by Leucine (L) and Alanine (A).

Environmental Regulation

The expression of the mcy gene cluster and subsequent MC-LA production is tightly regulated by various environmental factors, suggesting that this toxin provides a competitive advantage under specific conditions. Key regulatory factors include:

-

Light: High light intensity has been shown to increase the transcription of mcy genes, indicating a potential role for microcystins in photoprotection or as a response to oxidative stress.[6][7]

-

Nutrients: The relationship between nutrient concentrations (nitrogen and phosphorus) and microcystin production is complex and can be contradictory.[6] Some studies suggest that high nitrogen levels may limit toxin production, while others indicate a positive correlation.[9] Iron has also been identified as a crucial element, with iron limitation potentially impacting MC biosynthesis indirectly through its effects on photosynthesis.

-

Temperature: Temperature can influence both the growth of Microcystis and its toxin production.[10] Optimal temperature ranges can lead to higher biomass and, consequently, higher overall toxin concentrations.

-

Oxidative Stress: MC-LA may have a protective role against oxidative stress, with conditions that induce reactive oxygen species (ROS) potentially upregulating its synthesis.[6]

Ecological Functions of this compound

The persistence and prevalence of microcystin-producing cyanobacteria suggest that these toxins confer significant ecological advantages.

Allelopathy: Chemical Warfare in the Aquatic Environment

This compound can act as an allelochemical, inhibiting the growth and physiological processes of competing phytoplankton and aquatic macrophytes.[11][12][13] This chemical warfare can contribute to the dominance of Microcystis during bloom events. Studies have shown that environmentally relevant concentrations of microcystins can reduce the growth and photosynthetic rates of other primary producers.[11]

Grazer Deterrence: A Defense Mechanism

A long-standing hypothesis posits that microcystins, including MC-LA, act as a defense mechanism against grazing by zooplankton.[4][14] The presence of these toxins can deter feeding, reduce fecundity, and even be lethal to certain zooplankton species.[4][15] However, the effectiveness of this defense can be species-specific, with some zooplankton having evolved tolerance or avoidance strategies.[4][16]

Role in Colony Formation

Recent research suggests that microcystins may play a role in promoting the formation of large Microcystis colonies.[17] These colonies can be more resistant to grazing and have better buoyancy control, further enhancing the competitive ability of the cyanobacteria.

Intracellular Roles

Beyond its external functions, MC-LA may have intracellular roles, potentially related to iron chelation or as a signaling molecule involved in quorum sensing.[1][7][8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the toxicity and environmental concentrations of microcystins.

Table 1: Toxicity of Microcystin Variants

| Microcystin Variant | LD50 (Intraperitoneal, mouse) (µg/kg) |

| Microcystin-LR | 25 - 150[6] |

| This compound | Identical to MC-LR[4] |

| Microcystin-RR | >10 µg/mL (IC50 in PPIA)[4] |

Table 2: Environmental Concentrations and Health Advisory Levels for Total Microcystins

| Parameter | Concentration | Reference |

| WHO Drinking Water Guideline (provisional) | 1 µg/L (for MC-LR) | |

| EPA Ten-day Health Advisory (bottle-fed infants) | 0.3 µg/L | [3] |

| EPA Ten-day Health Advisory (school-age children to adults) | 1.6 µg/L | [3] |

| Typical Bloom Concentrations (North American lakes) | ~0.01 µg/mL | [18] |

| High-Risk Recreational Water (WHO) | >20 µg/L | [19] |

Key Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of this compound.

Extraction of Microcystins from Cyanobacterial Cells

Objective: To extract intracellular microcystins for quantification.

Protocol:

-

Cell Harvesting: Filter a known volume of cyanobacterial culture through a glass fiber filter (e.g., GF/F).

-

Cell Lysis: Freeze the filter at -20°C. Perform three freeze-thaw cycles to ensure complete cell lysis and release of intracellular toxins.

-

Extraction Solvent: Immerse the filter in an extraction solvent. A common solvent system is 80% methanol (B129727) in water.[20] Other systems like methanol:water:butanol or EDTA-Na4P2O7 can be used depending on the matrix.[20]

-

Sonication: Sonicate the sample in a water bath for a duration optimized for the sample type (e.g., 2-10 minutes).[20]

-

Centrifugation: Centrifuge the extract at a speed sufficient to pellet cell debris (e.g., 4200 x g for 20 minutes).[20]

-

Supernatant Collection: Carefully collect the supernatant containing the extracted microcystins.

-

Solid Phase Extraction (SPE): For sample cleanup and concentration, pass the supernatant through an SPE column (e.g., C18 or hydrophilic-lipophilic balance - HLB).[20]

-

Elution: Elute the microcystins from the SPE column using an appropriate solvent, such as 80% methanol.[20]

-

Sample Preparation for Analysis: Evaporate the eluate to dryness and reconstitute in a known volume of a suitable solvent for the chosen analytical method.

Quantification of this compound

Objective: To determine the concentration of MC-LA in an extracted sample.

Methods:

-

High-Performance Liquid Chromatography (HPLC) with UV Detection:

-

Principle: Separates different microcystin variants based on their hydrophobicity. Detection is typically performed at 238 nm.

-

Protocol: Inject the prepared sample into an HPLC system equipped with a C18 column. Use a gradient of mobile phases (e.g., water and acetonitrile (B52724) with trifluoroacetic acid) to achieve separation. Quantify by comparing the peak area to that of a certified MC-LA standard.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Principle: Provides highly sensitive and specific quantification by separating compounds via liquid chromatography and then identifying them based on their mass-to-charge ratio and fragmentation patterns.[20]

-

Protocol: Inject the sample into an LC-MS/MS system. For MC-LA, specific precursor and product ion transitions are monitored in multiple reaction monitoring (MRM) mode for accurate quantification against a calibration curve.[20]

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Principle: An antibody-based assay that detects the Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) moiety common to most microcystins. It provides a measure of total microcystins.[21]

-

Protocol: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves adding the sample to a microplate coated with antibodies, followed by the addition of an enzyme-conjugated secondary antibody and a substrate to produce a colorimetric signal that is inversely proportional to the microcystin concentration.

-

Allelopathy Bioassay

Objective: To assess the allelopathic effects of MC-LA on a target organism (e.g., another alga or macrophyte).

Protocol:

-

Culture of Target Organism: Grow the target organism in a suitable culture medium under controlled conditions (light, temperature).

-

Exposure: Introduce different concentrations of purified MC-LA (and a control with no MC-LA) to replicate cultures of the target organism.

-

Incubation: Incubate the cultures for a defined period (e.g., 7 days).

-

Growth Measurement: Monitor the growth of the target organism over time using methods such as cell counting (for algae) or measuring biomass (for macrophytes).

-

Physiological Measurements (Optional): Assess physiological parameters such as chlorophyll-a concentration and photosynthetic rate to determine sublethal effects.[11]

-

Data Analysis: Compare the growth and physiological parameters of the MC-LA-exposed groups to the control group to determine the inhibitory concentration (e.g., IC50).

Zooplankton Grazing Experiment

Objective: To determine the effect of MC-LA on the grazing rate of a specific zooplankton species.

Protocol:

-

Culture of Cyanobacteria and Zooplankton: Maintain cultures of a microcystin-producing cyanobacterium (or a non-toxic strain spiked with MC-LA) and the target zooplankton species.

-

Experimental Setup: In experimental vessels, combine a known density of the cyanobacterial food source with a known number of zooplankton. Include control vessels with only cyanobacteria (to measure growth) and vessels with a non-toxic food source to assess preferential feeding.

-

Incubation: Incubate the vessels for a set period (e.g., 24 hours) under controlled conditions.

-

Grazing Rate Calculation: At the end of the incubation period, determine the final concentration of cyanobacterial cells in both the control and experimental vessels. The grazing rate can be calculated based on the change in cell concentration in the presence of zooplankton compared to the control.[15]

-

Data Analysis: Compare the grazing rates on the toxic versus non-toxic food sources to determine if MC-LA has a deterrent effect.

Visualizations of Pathways and Workflows

Signaling and Regulatory Influences on Microcystin Biosynthesis

Caption: Regulation of this compound biosynthesis by environmental factors.

Experimental Workflow for MC-LA Quantification

Caption: Workflow for quantifying this compound from water samples.

Ecological Roles of this compound

Caption: Multifaceted ecological roles of this compound in aquatic ecosystems.

Conclusion

This compound is a potent toxin with profound implications for the structure and function of aquatic ecosystems. Its role extends far beyond simple toxicity, encompassing chemical defense, interspecific competition, and potentially intracellular regulation. A thorough understanding of the factors governing its production and its diverse ecological roles is critical for developing effective strategies to manage harmful cyanobacterial blooms. Furthermore, the potent biological activity of MC-LA warrants continued investigation for its potential applications in pharmacology and drug development. This guide provides a foundational resource for researchers dedicated to unraveling the complexities of this ecologically significant molecule.

References

- 1. Microcystin - Wikipedia [en.wikipedia.org]

- 2. Microcystin-LR and its health impacts: Chemistry, transmission routes, mechanisms of toxicity and target organs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. The Fate of Microcystins in the Environment and Challenges for Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Impact of Environmental Factors on the Regulation of Cyanotoxin Production - PMC [pmc.ncbi.nlm.nih.gov]